molecular formula C10H11N3 B8444871 3-Cyclopropyl-2-(pyrimidin-5-yl)propanenitrile

3-Cyclopropyl-2-(pyrimidin-5-yl)propanenitrile

Cat. No. B8444871
M. Wt: 173.21 g/mol
InChI Key: WVRZROIMUHXWJS-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of 2-(pyrimidin-5-yl)acetonitrile (1.8 g, 15.1 mmol) in DMF (20 mL) was degassed and (bromomethyl)cyclopropane was added (2.04 g, 15.1 mmol). The reaction mixture was cooled to −10° C., NaH was added (720 mg, 18.1 mmol, 60% in mineral oil) in portions under N2 and stirred at the same temperature for 45 mins. The reaction mixture was quenched with sat. NH4Cl and extracted with EtOAc (30 ml×3). The organic layer was washed with brine, dried over Na2SO4 and concentrated. The crude product was purification by column chromatography on silica gel (petroleum ether: EtOAc=3:1) to give 3-cyclopropyl-2-(pyrimidin-5-yl)propanenitrile (2.25 g, yield: 85%).1H NMR (CDCl3 400 MHz): δ9.22 (s, 1H), 68.78 (s, 2H), 3.80 (t, J=8 Hz, 2H), 1.98-1.92 (m, 1H), 1.83-1.79 (m, 1H), 0.87-0.83 (m, 1H), 0.61-0.59 (m, 2H), 0.21-0.13 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH2:7][C:8]#[N:9])[CH:4]=[N:3][CH:2]=1.Br[CH2:11][CH:12]1[CH2:14][CH2:13]1.[H-].[Na+]>CN(C=O)C>[CH:12]1([CH2:11][CH:7]([C:5]2[CH:6]=[N:1][CH:2]=[N:3][CH:4]=2)[C:8]#[N:9])[CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1=CN=CC(=C1)CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 45 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purification by column chromatography on silica gel (petroleum ether: EtOAc=3:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CC1)CC(C#N)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.